4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile
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Overview
Description
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile is a chemical compound with the molecular formula C12H8N2O2 It is a derivative of maleimide, which is known for its highly reactive double bond and imide group
Preparation Methods
The synthesis of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile typically involves the reaction of 4-aminobenzonitrile with maleic anhydride. The reaction proceeds through the formation of a maleic acid monoamide intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures around 25°C to 45°C .
Chemical Reactions Analysis
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile undergoes various types of chemical reactions due to the presence of the maleimide group. These reactions include:
Nucleophilic Addition: The double bond in the maleimide group can react with nucleophiles such as amines and thiols to form addition products.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds.
Polymerization: The maleimide group can undergo polymerization and copolymerization with other monomers to form polymers.
Common reagents used in these reactions include secondary amines, thiols, and various catalysts. The major products formed from these reactions are often derivatives of the original compound with added functional groups or polymeric structures .
Scientific Research Applications
4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as a valuable synthon for the preparation of various organic compounds due to its reactive maleimide group.
Materials Science: The compound is used in the synthesis of heat-resistant polymers and other advanced materials.
Medicinal Chemistry: Derivatives of this compound have shown potential biological activities, including anticancer, antibacterial, and antifungal properties.
Mechanism of Action
The mechanism of action of 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile is primarily based on the reactivity of the maleimide group. This group can form covalent bonds with nucleophiles, such as thiol groups in proteins, leading to the modification of biological molecules . This reactivity is exploited in various applications, including the development of drugs and bioconjugates .
Comparison with Similar Compounds
Similar compounds to 4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzonitrile include other maleimide derivatives such as:
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
These compounds share the maleimide core structure but differ in their substituents, which can significantly affect their reactivity and applications
Properties
Molecular Formula |
C12H8N2O2 |
---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
4-[(2,5-dioxopyrrol-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C12H8N2O2/c13-7-9-1-3-10(4-2-9)8-14-11(15)5-6-12(14)16/h1-6H,8H2 |
InChI Key |
DFJVGKSXXPQRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CC2=O)C#N |
Origin of Product |
United States |
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